molecular formula C15H23BrZn B6296925 3,5-Di-t-butylbenzylzinc bromide CAS No. 1251848-86-8

3,5-Di-t-butylbenzylzinc bromide

Cat. No.: B6296925
CAS No.: 1251848-86-8
M. Wt: 348.6 g/mol
InChI Key: DQUODMRSBQNJJS-UHFFFAOYSA-M
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Description

3,5-Di-t-butylbenzylzinc bromide is an organozinc compound widely used in organic synthesis. It is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF), which enhances its stability and ease of handling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-t-butylbenzylzinc bromide involves the reaction of 3,5-Di-t-butylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

[ \text{3,5-Di-t-butylbenzyl bromide} + \text{Zn} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-t-butylbenzylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the benzyl group and another organic moiety.

Scientific Research Applications

3,5-Di-t-butylbenzylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and drug intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Di-t-butylbenzylzinc bromide involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Di-t-butylbenzyl chloride
  • 3,5-Di-t-butylbenzyl iodide
  • 3,5-Di-t-butylbenzyl fluoride

Uniqueness

Compared to its halide counterparts, 3,5-Di-t-butylbenzylzinc bromide offers unique reactivity due to the presence of the zinc atom. This makes it particularly useful in cross-coupling reactions where the formation of carbon-carbon bonds is desired.

Properties

IUPAC Name

bromozinc(1+);1,3-ditert-butyl-5-methanidylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23.BrH.Zn/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7;;/h8-10H,1H2,2-7H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUODMRSBQNJJS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)[CH2-])C(C)(C)C.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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